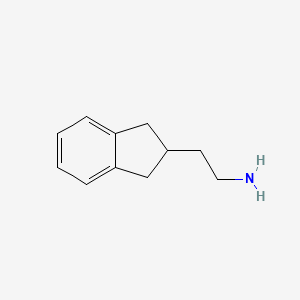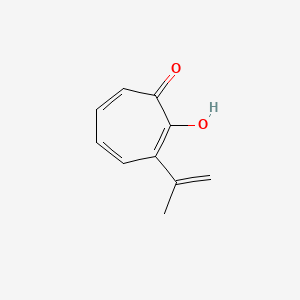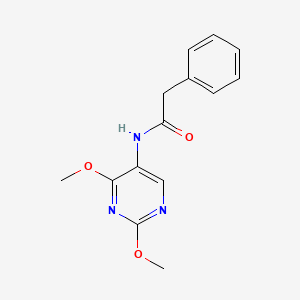
N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-2-phenylquinoline-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-2-phenylquinoline-4-carboxamide” is a chemical compound that has been studied for its potential applications in scientific research . It is characterized by its unique properties and potential for diverse studies.
Synthesis Analysis
The synthesis of this compound has been reported in the literature. It was synthesized by reacting 2-methylbenzoyl chloride (or 2-methylbenzoic acid) with 1-aminoanthraquinone . The synthesized target compound was fully characterized by various spectroscopic methods .Molecular Structure Analysis
The molecular structure of this compound includes a 9,10-dioxo-9,10-dihydroanthracen-1-yl group and a 2-phenylquinoline-4-carboxamide group . Further analysis of the molecular structure can be conducted using various spectroscopic methods .Chemical Reactions Analysis
This compound possesses an N,O-bidentate directing group, potentially suitable for metal-catalyzed C-H bond functionalization reactions . The functionalization of C-H bonds could result in a reduction in waste and saving of materials/chemicals as well as shortening the number of steps in chemical synthesis .Scientific Research Applications
Synthesis and Characterization
The synthesis of N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-2-phenylquinoline-4-carboxamide and related compounds involves advanced organic synthesis techniques that provide insights into their chemical properties and potential applications in medicinal chemistry. For example, Al Mamari and Al Sheidi (2020) reported a synthesis method for a similar compound, highlighting the importance of such compounds in possessing an N,O-bidentate directing group suitable for metal-catalyzed C-H bond functionalization reactions (Al Mamari & Al Sheidi, 2020).
Biological Activities
Research has shown that derivatives of anthraquinone, including those structurally related to N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-2-phenylquinoline-4-carboxamide, exhibit various biological activities. For instance, compounds synthesized from aminoanthraquinones demonstrated antibacterial and antifungal activities, indicating their potential as antimicrobial agents (Zvarich et al., 2014).
Potential Therapeutic Applications
Some derivatives of anthraquinone have been investigated for their potential therapeutic applications, including antitumor, anti-inflammatory, and antimicrobial activities. For example, studies on the antimicrobial actions of new amino-acid derivatives of 9,10-anthraquinone revealed their effectiveness against specific bacterial and fungal strains (Zvarich et al., 2014). Furthermore, derivatives with specific modifications at the carboxylic group have shown improved anti-inflammatory activities, suggesting their utility in developing new therapeutic agents (Sultana et al., 2013).
Mechanism of Action
Target of Action
It’s known that the compound possesses an n,o-bidentate directing group, which is potentially suitable for metal-catalyzed c-h bond functionalization reactions .
Mode of Action
The compound’s mode of action is primarily through the functionalization of inert nonreactive C-H bonds . This process avoids the use of prefunctionalized reagents or materials, providing rapid access to desired products and synthetic targets . The compound’s N,O-bidentate directing group plays a key role in chelation-assistance, promoting the formation of cyclometallated complexes . The Lewis-basic directing group coordinates the Lewis-acidic metal, bringing it in proximity to C-H bonds to be functionalized .
properties
IUPAC Name |
N-(9,10-dioxoanthracen-1-yl)-2-phenylquinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H18N2O3/c33-28-20-12-4-5-13-21(20)29(34)27-22(28)14-8-16-25(27)32-30(35)23-17-26(18-9-2-1-3-10-18)31-24-15-7-6-11-19(23)24/h1-17H,(H,32,35) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOVWNYVMRHDVRI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=CC=CC5=C4C(=O)C6=CC=CC=C6C5=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-2-phenylquinoline-4-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(4-chlorophenyl)methylsulfanyl]spiro[1H-quinazoline-2,1'-cyclohexane]](/img/structure/B2749885.png)


![exo-7-Amino-9-methyl-3-oxa-9-azabicyclo[3.3.1]nonane](/img/structure/B2749893.png)
![(1R,6S,7R)-7-(Trifluoromethyl)-2-oxa-5-azabicyclo[4.1.0]heptane;hydrochloride](/img/structure/B2749894.png)

![N-(1-Cyanocyclohexyl)-2-[[(1R,2S)-2-(3-hydroxypyrrolidin-1-yl)cyclopentyl]amino]-N-methylacetamide](/img/structure/B2749896.png)




![ethyl 3-cyano-2-(2-(phenylsulfonyl)acetamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2749904.png)

